Penaresidin
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Overview
Description
Penaresidin A is a member of azetidines.
Penaresidin is a natural product found in Penares with data available.
Scientific Research Applications
Asymmetric Synthesis and Biological Activity
Penaresidin, particularly Penaresidin B, has been the focus of significant research in asymmetric synthesis, a critical process in the production of many pharmaceuticals. For instance, a novel and efficient asymmetric synthesis of Penaresidin B has been described, highlighting its role as a potent actomyosin ATPase activator and as an advanced intermediate for the synthesis of other azetidine alkaloids (Yoda, Uemura, & Takabe, 2003). Additionally, research on the synthesis of Penaresidin derivatives has shown that certain isomers exhibit potent cytotoxic and antimicrobial activities, particularly against lung and colon tumor cells, as well as exhibiting antibacterial activity (Ohshita et al., 2007).
Stereoselective Total Synthesis
The stereoselective total synthesis of Penaresidin A, achieved through various chemical processes, demonstrates its synthetic utility in constructing the azetidine core of the natural product. This approach has been pivotal in exploring the synthetic capabilities and potential applications of Penaresidin (Reddy, Kishore, & Reddy, 2014).
Construction of Highly Substituted Azetidine Rings
Penaresidin A and B are noted for their trisubstituted azetidine ring and long alkyl side chain, with research focusing on the stereoselective construction of these components. This research is crucial for understanding the synthetic routes of Penaresidins and their potential applications in various fields (Yakura & Fujiwara, 2020).
Divergent Total Synthesis and Analogue Synthesis
Research has also been conducted on the divergent synthesis of Penaresidin B and its analogues, which is useful for synthesizing Penaresidin side chain analogues. This work sheds light on the versatile synthetic possibilities and the potential for creating novel compounds with similar structures or activities (Fujiwara et al., 2018).
Efficient Synthesis and Biological Evaluations
Efficient synthesis methods for Penaresidin B have been developed, yielding high returns and demonstrating the compound's potential in drug development and other scientific applications. Moreover, Penaresidin-related stereoisomeric analogues have been evaluated for their in vitro anticancer activity, further underscoring the compound's relevance in medical and biological research (Ding et al., 2015); (Raschmanová et al., 2021).
properties
CAS RN |
135574-62-8 |
---|---|
Product Name |
Penaresidin |
Molecular Formula |
C19H39NO3 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
(2S,3R,4S)-2-(hydroxymethyl)-4-[(11R,12R)-11-hydroxy-12-methyltetradecyl]azetidin-3-ol |
InChI |
InChI=1S/C19H39NO3/c1-3-15(2)18(22)13-11-9-7-5-4-6-8-10-12-16-19(23)17(14-21)20-16/h15-23H,3-14H2,1-2H3/t15-,16+,17+,18-,19-/m1/s1 |
InChI Key |
VVMSPNITCDMCDP-ICBNADEASA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](CCCCCCCCCC[C@H]1[C@H]([C@@H](N1)CO)O)O |
SMILES |
CCC(C)C(CCCCCCCCCCC1C(C(N1)CO)O)O |
Canonical SMILES |
CCC(C)C(CCCCCCCCCCC1C(C(N1)CO)O)O |
Other CAS RN |
135574-62-8 |
synonyms |
penaresidin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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